molecular formula C18H20N2O5 B5878920 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5878920
M. Wt: 344.4 g/mol
InChI Key: WKZLOBWJCQENOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide, also known as TMB-4, is a chemical compound that has been studied for its potential applications in scientific research. TMB-4 is a derivative of the natural product staurosporine, which has been shown to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to selectively inhibit certain protein kinases, including protein kinase C and cyclin-dependent kinase 1, which are involved in cell cycle regulation and proliferation.
Biochemical and Physiological Effects:
4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of inflammatory cytokine production. 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has also been shown to have neuroprotective effects, possibly through the regulation of calcium signaling and the inhibition of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is its selectivity for certain protein kinases, which may make it a useful tool for studying specific signaling pathways in cells. However, 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide, including further studies on its mechanism of action, potential applications in cancer research and neurodegenerative diseases, and the development of more selective and less toxic derivatives. Additionally, 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide may have potential applications in the development of new therapies for autoimmune diseases and other inflammatory conditions. Overall, 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is a promising compound with potential applications in a variety of scientific research areas.

Synthesis Methods

4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized using a modified version of the staurosporine synthesis method. The synthesis involves the reaction of 2,4,5-trimethoxybenzoic acid with 4-methylbenzenecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with staurosporine to yield 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide.

Scientific Research Applications

4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-5-7-12(8-6-11)17(19)20-25-18(21)13-9-15(23-3)16(24-4)10-14(13)22-2/h5-10H,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZLOBWJCQENOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2OC)OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

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